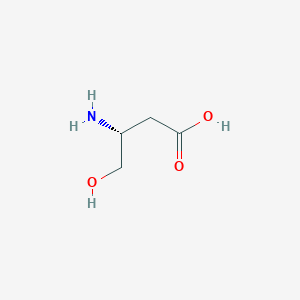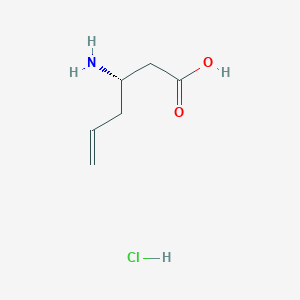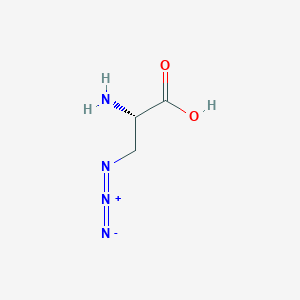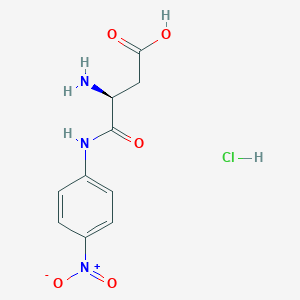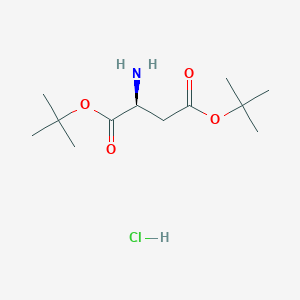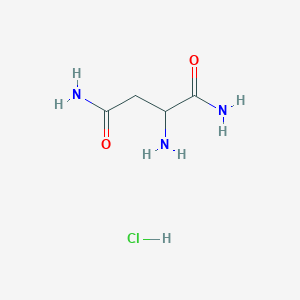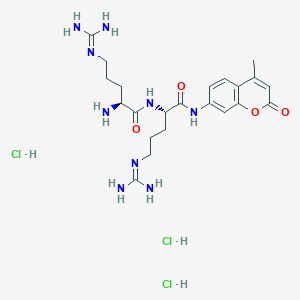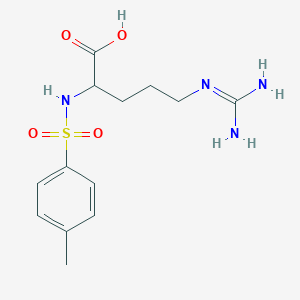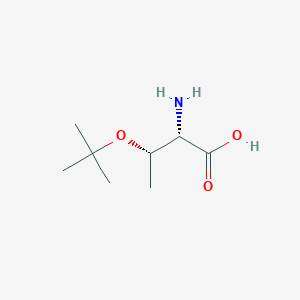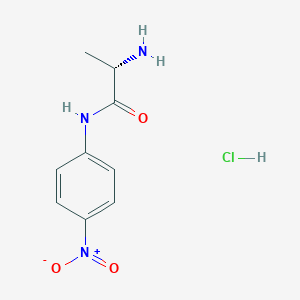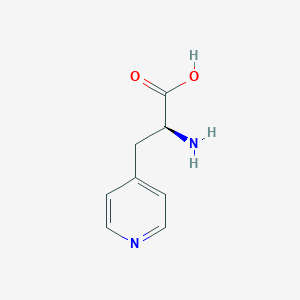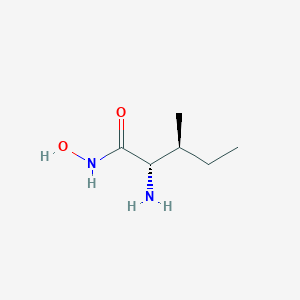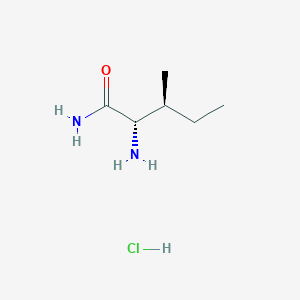
(S)-2-Aminopentanediamide hydrochloride
Vue d'ensemble
Description
In chemistry, a hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base (e.g. an amine). An alternative name is chlorhydrate . Hydrochlorides are commonly used to improve the water solubility of substances, which can be desirable for substances used in medications .
Chemical Reactions Analysis
The chemical reactions involving a specific compound depend on its chemical structure and properties. Titrimetric analysis is one method that can be used to study the reactions of a compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques . These properties include solubility, melting point, boiling point, and reactivity.Applications De Recherche Scientifique
Synthesis and Resolution of Amino Acids : (S)-2-Aminopentanediamide hydrochloride is involved in the synthesis and resolution of amino acids like L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. The process involves hydrolyzing linkages and synthesizing these acids through a series of chemical reactions (Shimohigashi, Lee, & Izumiya, 1976).
Separation and Purification in Biotechnology : In biotechnology, (S)-2-Aminopentanediamide hydrochloride plays a role in the separation and purification of compounds. For example, 1,5-Pentanediamine hydrochloride, a derivative, is used in the purification of bio-based pentamethylene diisocyanate (PDI) from fermentation broth, showing its utility in industrial bioprocesses (Li et al., 2023).
Biological Macromolecule Crystallization : In the field of biochemistry, (S)-2-Aminopentanediamide hydrochloride or its derivatives can be used in the crystallization of biological macromolecules. Compounds like 2‐Methyl‐2,4‐pentanediol (MPD), which is closely related, are popular additives used for this purpose, indicating the potential application of (S)-2-Aminopentanediamide hydrochloride in similar contexts (Anand, Pal, & Hilgenfeld, 2002).
Chemical Synthesis and Pharmacological Studies : This compound is also used in the synthesis of various chemical structures, such as condensed pyrimidines, which have been evaluated for their anti-inflammatory and analgesic activities. This illustrates its role in creating pharmacologically active compounds (Sondhi et al., 2008).
Mass Spectrometry in Biomedical Research : (S)-2-Aminopentanediamide hydrochloride derivatives like 1,5-Diaminonaphthalene hydrochloride have been used in laser desorption/ionization mass spectrometry imaging of small molecules in tissues. This application is crucial in understanding metabolic pathways in biomedical research (Liu et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-aminopentanediamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-3(5(8)10)1-2-4(7)9;/h3H,1-2,6H2,(H2,7,9)(H2,8,10);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIALTSAXCJAST-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Aminopentanediamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



